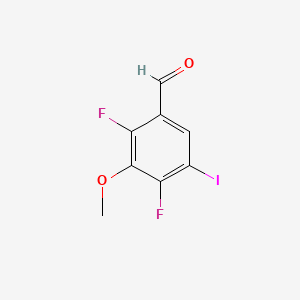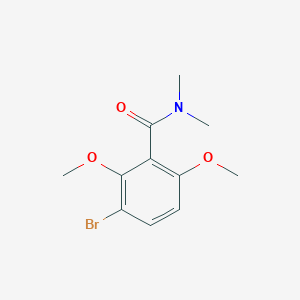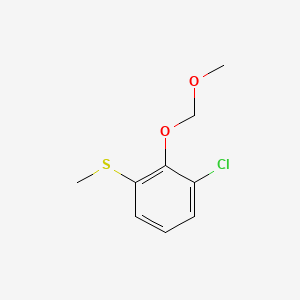
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trifluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production process may involve the use of continuous flow reactors and optimized reaction parameters to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions
Aplicaciones Científicas De Investigación
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate specific signaling pathways, leading to changes in cellular functions and responses
Comparación Con Compuestos Similares
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone can be compared with similar compounds such as:
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Similar in structure but with different halogen substitutions, leading to variations in reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Lacks the methylthio group, resulting in distinct chemical properties and uses
Propiedades
Fórmula molecular |
C9H7F3OS |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
1-(2,3,4-trifluoro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-4(13)5-3-6(14-2)8(11)9(12)7(5)10/h3H,1-2H3 |
Clave InChI |
HCHLAUVIGLJWAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1F)F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)




![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
